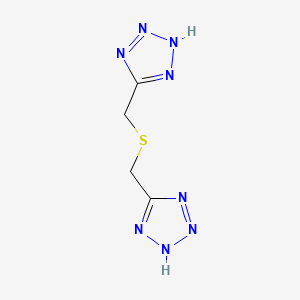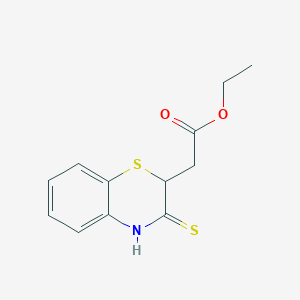
4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde
Overview
Description
4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde, also known as 4-Methyl-2-morpholin-4-yl-thiazol-5-carbaldehyde (MMTC), is an organic compound with a wide range of uses in both scientific research and industrial applications. MMTC is an aromatic aldehyde that is used in the synthesis of many different compounds, including pharmaceuticals, agrochemicals, and other organic materials. It has been studied extensively for its potential as a therapeutic agent, and its mechanism of action and biochemical and physiological effects have been the subject of numerous scientific studies.
Scientific Research Applications
Antioxidant
Thiazole derivatives have been found to act as antioxidants . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.
Analgesic
Thiazole compounds can also serve as analgesics , providing relief from pain without causing loss of consciousness. This makes them potentially useful in the development of new pain relief medications.
Anti-inflammatory
These compounds have anti-inflammatory properties , which could be beneficial in treating conditions characterized by inflammation, such as arthritis or inflammatory bowel disease.
Antimicrobial and Antifungal
Thiazole derivatives can act as antimicrobial and antifungal agents , potentially useful in combating various bacterial and fungal infections.
Antiviral
These compounds have shown antiviral activities , which could make them valuable in the development of new antiviral drugs, particularly in the light of emerging and re-emerging viral diseases.
Diuretic
Thiazole compounds can serve as diuretics , helping increase the amount of salt and water expelled from the body as urine. This could be useful in treating conditions like hypertension and heart failure.
Anticonvulsant
These compounds have shown potential as anticonvulsants , which could make them useful in the treatment of epilepsy and other conditions characterized by seizures.
Neuroprotective
Thiazole derivatives can act as neuroprotective agents , potentially offering protection to neurons from injury or degeneration. This could be particularly beneficial in conditions like Alzheimer’s disease or Parkinson’s disease.
Mechanism of Action
Mode of Action
Thiazole derivatives have been shown to exhibit diverse biological activities , suggesting that this compound may interact with its targets in a complex manner, leading to various biochemical changes.
Biochemical Pathways
Thiazole derivatives have been associated with anti-inflammatory and analgesic activities , indicating that they may influence pathways related to inflammation and pain perception.
Result of Action
Given the reported activities of similar thiazole derivatives , it is possible that this compound may exert anti-inflammatory and analgesic effects.
properties
IUPAC Name |
4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-7-8(6-12)14-9(10-7)11-2-4-13-5-3-11/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRSIYGQMLZBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCOCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368502 | |
| Record name | 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803863 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |
CAS RN |
90437-72-2 | |
| Record name | 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



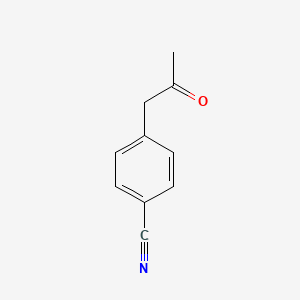

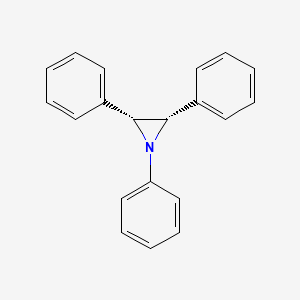
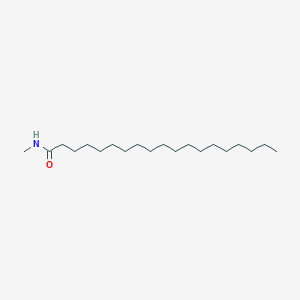

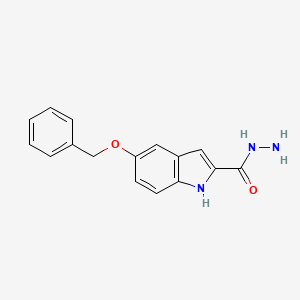
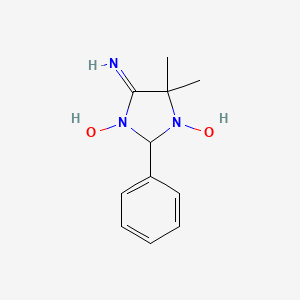
![[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine](/img/structure/B1607922.png)
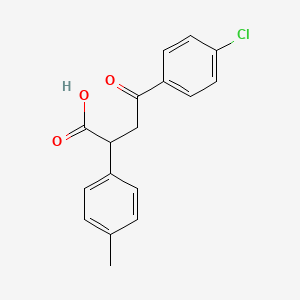
![2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile](/img/structure/B1607924.png)

